6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one
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Overview
Description
6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazinone class. Pyridazinones are heterocyclic compounds containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction using 4-phenylpiperazine and an appropriate sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antihypertensive agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A pyridazinone derivative known for its anti-platelet activity.
Emorfazone: Another pyridazinone with anti-inflammatory properties.
Pyridaben: A pyridazinone-based herbicide.
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[4-methoxy-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H22N4O4S/c1-29-19-9-7-16(18-8-10-21(26)23-22-18)15-20(19)30(27,28)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,26) |
InChI Key |
UJSAXGVXDDYNLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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